2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone
Description
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone is a piperazine-derived compound featuring a 4-nitrophenyl substituent on the piperazine ring and a 2,2-dichloroethanone moiety. This compound is of interest in medicinal chemistry due to its structural motifs, which are common in CNS-targeting agents and enzyme inhibitors .
Properties
IUPAC Name |
2,2-dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O3/c13-11(14)12(18)16-7-5-15(6-8-16)9-1-3-10(4-2-9)17(19)20/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSWOUHAFDFMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385525 | |
| Record name | ST50911991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77367-94-3 | |
| Record name | ST50911991 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-nitrophenylpiperazine with 2,2-dichloroethanone. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dichloroethanone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dichloroethanone group under basic conditions.
Major Products Formed
Oxidation: Products may include various oxidized forms of the nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted ethanone derivatives are formed depending on the nucleophile used.
Scientific Research Applications
2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules. The compound may inhibit or activate specific pathways depending on its structure and the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Piperazine-Based Ethanone Derivatives
Piperazine-ethanone derivatives are a versatile class of compounds with diverse pharmacological profiles. Below is a comparative analysis of key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Substituent Impact: The 4-nitrophenyl group in the target compound distinguishes it from analogs with halogenated aryl (e.g., 2,3-dichlorophenyl in 3k) or benzyl groups (e.g., 2,4-difluorobenzyl in ).
- Ethanone Modifications: The 2,2-dichloro substitution in the target compound contrasts with mono-chloro (e.g., ) or unmodified ethanones (e.g., ). Dichlorination may increase steric hindrance and metabolic resistance, though this requires validation.
- Biological Activity: Analogs with biphenyl-aryl piperazine scaffolds (e.g., 3k) exhibit antipsychotic activity via dopamine D2 receptor antagonism, while pyridine-linked derivatives (e.g., compound 4 in ) show antiproliferative effects.
Key Observations:
- Synthesis: The target compound’s dichloroethanone group likely requires POCl₃-mediated chlorination (as in ), while the piperazine-nitrophenyl linkage is formed via Cs₂CO₃-driven nucleophilic substitution .
- logP and Solubility: The target compound’s higher logP (3.2) compared to non-chlorinated analogs (e.g., 1.9 in ) suggests greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Pharmacological and QSAR Insights
- Antipsychotic Analogs : Compounds like 3k achieve anti-dopaminergic activity with QPlogBB values >0.3, correlating with brain penetration . The target compound’s nitro group may lower QPlogBB due to increased polarity, necessitating structural optimization.
- Enzyme Inhibitors: Pyridine-based analogs (e.g., ) inhibit CYP51 via π-π stacking and halogen interactions. The target compound’s dichloroethanone could mimic these interactions, but its nitro group may redirect selectivity.
Q & A
Basic Synthesis Optimization
Q: What strategies can improve the synthetic yield of 2,2-dichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone? A: Optimize reaction conditions by controlling temperature (e.g., 0–5°C for exothermic steps) and using anhydrous solvents like dichloromethane. Monitor reaction progress via TLC with UV visualization and confirm intermediate purity via column chromatography. For final steps, employ stoichiometric excess of acylating agents (e.g., dichloroacetyl chloride) and quench unreacted reagents to minimize byproducts. A yield of ~90% has been achieved in analogous piperazine-ethanone syntheses using these methods .
Structural Confirmation
Q: What spectroscopic techniques are critical for confirming the structure of this compound? A: Use a combination of:
- 1H/13C NMR : Identify piperazine ring protons (δ 2.5–3.5 ppm for N–CH2 groups) and aromatic protons from the 4-nitrophenyl moiety (δ 7.1–8.3 ppm). The dichloroacetyl carbonyl resonates at ~170 ppm in 13C NMR .
- IR Spectroscopy : Confirm carbonyl stretches (~1680–1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 367.03 for C₁₈H₁₅Cl₂N₃O₃) .
Advanced Crystallographic Analysis
Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal X-ray diffraction determines bond angles, torsion angles, and packing interactions. For example, orthorhombic crystals (space group P2₁2₁2₁) with unit cell parameters (a = 7.935 Å, b = 8.461 Å, c = 19.004 Å) reveal dihedral angles between the piperazine ring and nitrophenyl group (~45–60°), influencing steric and electronic properties .
Data Contradictions in Spectroscopic Results
Q: How to resolve discrepancies between experimental and theoretical NMR data? A: Reassess sample purity via HPLC (≥95% purity threshold). If impurities persist, compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations). For example, piperazine N–CH₂ protons in DMSO-d₆ may shift upfield due to solvent polarity effects, requiring solvent-specific reference data .
Biological Activity Assay Design
Q: What in vitro assays are suitable for evaluating neurotropic potential? A: Prioritize receptor-binding assays (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) due to structural similarity to bioactive piperazine derivatives. Use competitive radioligand displacement (IC₅₀ determination) and functional assays (cAMP modulation). Include positive controls like aripiprazole for benchmarking .
Solubility Challenges in Pharmacological Testing
Q: How to enhance aqueous solubility for cell-based assays? A: Prepare dimethyl sulfoxide (DMSO) stock solutions (10 mM) and dilute in assay buffer (≤0.1% DMSO). For poor solubility, use co-solvents (e.g., PEG-400) or formulate as nanoparticles via antisolvent precipitation. Characterize stability via dynamic light scattering (DLS) .
Stability Under Physiological Conditions
Q: How to assess compound stability in simulated biological environments? A: Conduct accelerated stability studies in PBS (pH 7.4) and human liver microsomes (37°C). Monitor degradation via LC-MS over 24–72 hours. Hydrolysis-prone groups (e.g., dichloroacetyl) may require prodrug strategies for improved metabolic stability .
Structure-Activity Relationship (SAR) Studies
Q: Which substituents modulate bioactivity in this scaffold? A: Systematically modify:
- Nitro group : Replace with electron-withdrawing groups (e.g., –CF₃) to enhance receptor affinity.
- Piperazine ring : Introduce methyl or benzyl substituents to alter lipophilicity and blood-brain barrier penetration.
- Dichloroacetyl moiety : Compare with mono- or non-halogenated analogs to assess electrophilicity .
Computational Docking Studies
Q: How to validate binding modes with target proteins? A: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of receptors (PDB: e.g., 5-HT₁A, 6A93). Prioritize poses with hydrogen bonds to key residues (e.g., Asp116 in 5-HT₁A) and calculate binding free energies (MM-GBSA). Cross-validate with mutagenesis data .
Reaction Mechanism Elucidation
Q: What experimental approaches confirm the acylation mechanism? A: Use kinetic isotope effects (KIEs) and trapping experiments. For example, deuterated piperazine (N–CD₂) slows acylation rates, indicating nucleophilic attack at the carbonyl carbon. Intermediate isolation via low-temperature NMR (e.g., –40°C) can capture tetrahedral adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
